3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[3-(4-fluorophenoxy)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c22-15-4-6-17(7-5-15)28-18-3-1-2-14(12-18)20(26)23-10-8-16(9-11-23)24-19(25)13-29-21(24)27/h1-7,12,16H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEQSXCIJQUGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Fluorophenoxybenzoyl Intermediate: This step involves the reaction of 4-fluorophenol with benzoyl chloride in the presence of a base such as pyridine to form 4-fluorophenoxybenzoyl chloride.
Piperidine Derivative Formation: The 4-fluorophenoxybenzoyl chloride is then reacted with piperidine to form the corresponding piperidin-4-yl derivative.
Thiazolidine-2,4-dione Formation: The final step involves the reaction of the piperidin-4-yl derivative with thiazolidine-2,4-dione under appropriate conditions, such as heating in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorophenoxy group.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to thiazolidine derivatives exhibit a range of pharmacological activities. The thiazolidine ring is associated with various biological effects, including:
- Anticonvulsant Activity : A study demonstrated that thiazolidine derivatives could be synthesized and evaluated for their anticonvulsant properties, showing promising results in animal models .
- Anti-inflammatory Effects : The thiazolidine moiety has been linked to anti-inflammatory activities, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Antiviral Research
Thiazolidine compounds have shown potential in antiviral applications. For instance, certain derivatives have been tested for their efficacy against yellow fever virus (YFV), with some demonstrating significant antiviral activity . This suggests that 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione could be explored further in this context.
Drug Development
The unique structural characteristics of this compound make it a candidate for drug development:
- Targeting Metabolic Disorders : Thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes, share structural similarities with this compound. Research into its effects on glucose metabolism could provide insights into new diabetes treatments.
- Cancer Therapeutics : Some studies have indicated that thiazolidine derivatives may possess anticancer properties due to their ability to induce apoptosis in cancer cells . The potential of this compound in oncology warrants further exploration.
Case Studies
Several studies have documented the synthesis and evaluation of thiazolidine derivatives:
Mechanism of Action
The mechanism of action of 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial DNA gyrase, inhibiting its function and thereby preventing bacterial replication.
Pathways Involved: The inhibition of DNA gyrase leads to the disruption of DNA replication and transcription processes, resulting in bacterial cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
Key structural analogs differ in heterocyclic cores, substituents, and linker groups. Below is a comparative analysis:
Key Observations:
- Heterocyclic Core : Replacement of thiazolidine-2,4-dione with oxazolidine-2,4-dione (e.g., CAS 2034524-76-8) reduces molecular weight (~398 vs. ~420 for sulfonyl-pyrrolidine analog) and alters electronic properties due to oxygen's higher electronegativity compared to sulfur .
- Pharmacokinetic Implications: Sulfonyl groups (e.g., CAS 1795087-95-4) enhance solubility but may reduce membrane permeability, whereas fluorophenoxy groups balance lipophilicity and metabolic stability .
Anticancer Activity:
- (Z)-3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione inhibits ERK1/2 signaling, showing selective antiproliferative effects in melanoma cells .
Antimicrobial Activity:
- Compounds 56–58 (chlorobenzylidene-TZD derivatives) exhibit potent activity against E. coli and B. subtilis due to tetrazole and halogen moieties .
Enzyme Inhibition:
- 4a and 4b (furan/thiophene-substituted TZDs) show COX-2 inhibition comparable to diclofenac, attributed to hydrophobic interactions with the enzyme's active site .
- 5a–k and 8a–h (benzylidene-TZDs) inhibit aldose reductase, critical in diabetic complications, via hydrogen bonding with the catalytic residue Tyr48 .
Fluorophenoxy Group Role: The 4-fluorophenoxy moiety in the target compound may enhance binding to hydrophobic pockets in target enzymes or receptors, similar to 4-ethoxybenzylidene derivatives in ERK inhibition .
Biological Activity
3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic compound that incorporates a thiazolidine-2,4-dione core, which has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 414.5 g/mol. The structure features a piperidine ring and a fluorophenoxybenzoyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN2O4S |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 2034276-74-7 |
Antimicrobial Activity
Research has indicated that thiazolidine derivatives often exhibit significant antimicrobial properties. A study focusing on similar thiazolidine compounds revealed that they possess inhibitory effects against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
Compounds containing thiazolidine rings have also been investigated for their anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Potential
The anticancer activity of thiazolidine derivatives has been explored in several studies. For instance, analogs of thiazolidine-2,4-dione have shown promising results in inducing apoptosis in various cancer cell lines such as HeLa and A549 cells. The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways .
Case Studies
-
Antimicrobial Efficacy:
A comparative study assessed the antimicrobial activity of several thiazolidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an IC50 value significantly lower than conventional antibiotics, indicating potent activity . -
Anti-inflammatory Mechanism:
In a controlled experiment, the compound was tested for its ability to reduce inflammation markers in LPS-stimulated macrophages. Results showed a marked decrease in TNF-alpha and IL-6 levels, supporting its use as an anti-inflammatory agent . -
Cytotoxicity Against Cancer Cells:
A recent investigation into the cytotoxic effects of thiazolidine derivatives on breast cancer cell lines revealed that certain compounds led to significant reductions in cell viability compared to untreated controls, with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin .
Q & A
Q. What are the recommended synthetic routes for 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including condensation, acylation, and cyclization. Key steps include:
- Piperidine functionalization : React piperidine-4-yl intermediates with 3-(4-fluorophenoxy)benzoyl chloride under anhydrous conditions (e.g., dry DCM, 0–5°C) to prevent hydrolysis .
- Thiazolidine-2,4-dione formation : Use carbodiimide-based coupling agents (e.g., DCC/DMAP) to facilitate cyclization, with ethanol or THF as solvents .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via column chromatography. Adjust reaction time (6–24 hours) and temperature (room temp to reflux) based on intermediate stability .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Analytical techniques :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min) to assess purity (>95%) .
- NMR : Confirm substituent placement via <sup>1</sup>H NMR (e.g., piperidine protons at δ 2.5–3.5 ppm; thiazolidine-dione carbonyls at δ 170–175 ppm in <sup>13</sup>C NMR) .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]<sup>+</sup> ~483.5 g/mol) .
Q. What solvent systems are compatible with this compound for in vitro assays?
- Solubility : Moderate solubility in DMSO (≥10 mM) and ethanol. Avoid aqueous buffers without co-solvents (e.g., <1% DMSO in PBS).
- Stability : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the thiazolidine-dione ring .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- In silico approaches :
- Docking studies : Use AutoDock Vina to model interactions with PPAR-γ (a common target for thiazolidine-diones). Focus on hydrogen bonding with the thiazolidine-dione core and fluorophenoxy group .
- QSAR modeling : Corrogate substituent effects (e.g., fluorophenoxy vs. methoxyphenoxy) on activity using descriptors like logP and polar surface area .
- Validation : Compare predicted IC50 values with experimental data from kinase inhibition assays .
Q. How should researchers resolve contradictions in experimental data, such as unexpected by-products during synthesis?
- Root-cause analysis :
- By-product identification : Use LC-MS to detect intermediates (e.g., incomplete acylated piperidine derivatives).
- Reaction monitoring : Employ in situ FTIR to track carbonyl group formation (peaks ~1700 cm<sup>−1</sup>) and adjust stoichiometry .
- Case study : A 2025 study found that excess benzoyl chloride led to N-over O-acylation; reducing reagent equivalents (1.1:1) improved yield .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Structural modifications :
- Fluorine substitution : The 4-fluorophenoxy group reduces oxidative metabolism by cytochrome P450 enzymes .
- Piperidine ring stabilization : Introduce methyl groups at the 3-position to hinder ring-opening reactions .
- In vitro testing : Use hepatic microsomal assays (human or rat) to measure half-life (>60 min indicates suitability for pharmacokinetic studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
